benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate
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Overview
Description
Benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate is an organic compound that features a boron-containing moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate typically involves the reaction of a naphthalene derivative with a boronic ester. One common method is the palladium-catalyzed borylation of naphthalene derivatives using bis(pinacolato)diboron as the boron source . The reaction conditions often include the use of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boron group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions include boronic acids, reduced naphthalene derivatives, and coupled products in Suzuki-Miyaura reactions .
Scientific Research Applications
Benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate involves its ability to participate in Suzuki-Miyaura coupling reactions. The boron moiety acts as a nucleophile, reacting with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Uniqueness
Benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate is unique due to its naphthalene core, which provides additional stability and electronic properties compared to other boronic esters. This makes it particularly useful in complex organic syntheses and potential pharmaceutical applications .
Properties
Molecular Formula |
C24H26BNO4 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate |
InChI |
InChI=1S/C24H26BNO4/c1-23(2)24(3,4)30-25(29-23)20-12-10-19-15-21(13-11-18(19)14-20)26-22(27)28-16-17-8-6-5-7-9-17/h5-15H,16H2,1-4H3,(H,26,27) |
InChI Key |
VLQCMHPRKRACEP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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